2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a member of the acrylamide family and is synthesized using specific methods.
Wirkmechanismus
The mechanism of action of 2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide is not fully understood. However, it is believed that this compound interacts with specific enzymes and proteins, leading to the inhibition of their activity. This inhibition can result in various physiological and biochemical effects.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been found to have anti-inflammatory effects by inhibiting the activity of specific enzymes involved in the inflammatory response. This compound has also been studied for its anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells. Additionally, this compound has been studied for its anti-viral properties, as it has been shown to inhibit the replication of specific viruses.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide in lab experiments is its ability to exhibit multiple properties, such as anti-inflammatory, anti-cancer, and anti-viral properties. This allows researchers to study the compound's effects on various biological systems. However, a limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide. One direction is to further investigate its anti-inflammatory properties and its potential as a therapeutic agent for inflammatory diseases. Another direction is to study its anti-cancer properties and its potential as a chemotherapeutic agent. Additionally, future research can focus on the compound's potential as an anti-viral agent and its use in treating viral infections. Finally, researchers can study the compound's toxicity and potential side effects to determine its safety for use in humans.
Synthesemethoden
The synthesis of 2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide involves the reaction of 2,5-dimethylphenyl isocyanate with 5-(4,6-dimethyl-2-pyrimidinylthio)-2-furoic acid chloride in the presence of a base. The resulting compound is then treated with acrylonitrile to obtain the final product. This method has been optimized to yield high purity and high yield of the compound.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-(2,5-dimethylphenyl)-3-{5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2-furyl}acrylamide has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. It has also been studied for its role in inhibiting the activity of specific enzymes and proteins.
Eigenschaften
Molekularformel |
C22H20N4O2S |
---|---|
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
(E)-2-cyano-N-(2,5-dimethylphenyl)-3-[5-(4,6-dimethylpyrimidin-2-yl)sulfanylfuran-2-yl]prop-2-enamide |
InChI |
InChI=1S/C22H20N4O2S/c1-13-5-6-14(2)19(9-13)26-21(27)17(12-23)11-18-7-8-20(28-18)29-22-24-15(3)10-16(4)25-22/h5-11H,1-4H3,(H,26,27)/b17-11+ |
InChI-Schlüssel |
LFXVLJXJXNQLSS-GZTJUZNOSA-N |
Isomerische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)/C(=C/C2=CC=C(O2)SC3=NC(=CC(=N3)C)C)/C#N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(O2)SC3=NC(=CC(=N3)C)C)C#N |
Kanonische SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C(=CC2=CC=C(O2)SC3=NC(=CC(=N3)C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.